molecular formula C14H17N5O2S B12263648 2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine

2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B12263648
M. Wt: 319.38 g/mol
InChI Key: RQITYKDIKUGCOQ-UHFFFAOYSA-N
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Description

2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyrimidine with 1-(3-methanesulfonylpyridin-2-yl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound has been shown to interact with proteins involved in inflammation and neuroprotection, such as NF-kB and ATF4 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its methanesulfonyl group, in particular, plays a crucial role in its reactivity and potential therapeutic applications .

Properties

Molecular Formula

C14H17N5O2S

Molecular Weight

319.38 g/mol

IUPAC Name

2-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C14H17N5O2S/c1-22(20,21)12-4-2-5-15-13(12)18-8-10-19(11-9-18)14-16-6-3-7-17-14/h2-7H,8-11H2,1H3

InChI Key

RQITYKDIKUGCOQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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